molecular formula C10H9F4NO2 B3006801 Methyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate CAS No. 1780617-39-1

Methyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate

Cat. No.: B3006801
CAS No.: 1780617-39-1
M. Wt: 251.181
InChI Key: LOJUAWXWXCPTIK-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate is a fluorinated organic compound known for its unique chemical properties. The presence of both trifluoromethyl and fluorophenyl groups makes it an interesting subject for various chemical and pharmaceutical studies. This compound is often used in the synthesis of more complex molecules due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate typically involves the reaction of 2-fluorobenzaldehyde with trifluoroacetic acid and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including condensation, reduction, and esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Common reagents used in industrial synthesis include trifluoroacetic acid, ammonia, and methanol.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Methyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and specialty chemicals due to its unique properties.

Mechanism of Action

The mechanism by which Methyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl and fluorophenyl groups enhance its binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate
  • Methyl 3-amino-2-(trifluoromethyl)propionate
  • Methyl 2-amino-3,3,3-trifluoropropanoate

Uniqueness

Methyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c1-17-8(16)9(15,10(12,13)14)6-4-2-3-5-7(6)11/h2-5H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJUAWXWXCPTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1F)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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